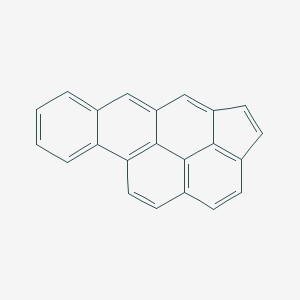
Dibenzo(k,mno)acephenanthrylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(k,mno)acephenanthrylene, also known as this compound, is a useful research compound. Its molecular formula is C22H12 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
DBA serves as a model compound for studying the behavior of PAHs in various chemical reactions. Its reactivity can be explored through:
- Oxidation : Leading to the formation of quinones.
- Reduction : Resulting in reduced aromatic compounds.
- Substitution Reactions : Facilitating the introduction of various substituents.
Biology
In biological research, DBA has been investigated for its potential interactions with biological molecules. It demonstrates the capacity to intercalate into DNA, leading to mutations and genetic alterations, which are critical for understanding its carcinogenic potential.
Medicine
DBA's unique properties have led to exploration in pharmaceutical development . Its ability to generate reactive oxygen species (ROS) suggests potential therapeutic applications, although caution is warranted due to its associated genotoxicity.
Industry
In industrial applications, DBA is utilized as a precursor for synthesizing advanced materials and other complex organic compounds. Its stability and reactivity make it valuable in creating new materials with specific properties.
Carcinogenic Potential
Research indicates that DBA may possess carcinogenic properties. Notable studies involving SENCAR mice showed that DBA could induce skin papillomas when applied dermally alongside tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate). In one study, out of 27 treated mice, three developed skin papillomas after treatment.
Genotoxicity Studies
Genotoxicity assays have shown mixed results regarding DBA's mutagenic activity. In Ames tests using Salmonella typhimurium TA98 and Escherichia coli WP2uvrA, DBA did not exhibit significant mutagenic activity under various conditions, suggesting that structural differences among PAHs influence biological activity.
Table 2: Summary of Biological Activities Related to DBA
| Study Type | Findings |
|---|---|
| Carcinogenicity | Induces skin papillomas in SENCAR mice |
| Genotoxicity | No significant mutagenic activity observed |
| Interaction with DNA | Intercalates into DNA, causing mutations |
Case Study: Carcinogenicity Assessment
In a significant case study involving SENCAR mice, DBA was administered dermally alongside TPA. The results indicated a higher incidence of skin tumors compared to control groups, suggesting that DBA may act as a tumor initiator or promoter under specific conditions. This aligns with findings from other studies indicating that PAHs can have complex roles in carcinogenesis based on their structural characteristics.
化学反応の分析
Thermolytic Formation from Precursors
Dibenzo(k,mno)acephenanthrylene (13 ) is generated as a byproduct during the pyrolysis of polycyclic precursors. For example:
-
Precursor : Chlorinated triphenylnaphthalene derivative 11 .
-
Conditions : Pyrolysis at 1120°C under reduced pressure (0.03 Torr).
-
Products :
This reaction demonstrates the compound’s formation via fragmentation and cyclization of larger PAHs under extreme thermal conditions.
Reaction Mechanisms and Byproduct Dynamics
The thermolysis of 11 proceeds through a complex pathway involving intermediate species such as fluoranthene (12 ), which dominates the product distribution. The relatively low yield of this compound (13 ) suggests competitive pathways favoring fluoranthene formation. Prolonged heating of related precursors (e.g., 7 ) increases yields of dibenzopentalenes but does not significantly affect 13 .
Comparative Reaction Yields
The table below summarizes key reactions yielding this compound:
| Starting Material | Reaction Conditions | Major Products (Yields) | Reference |
|---|---|---|---|
| 11 | 1120°C, 0.03 Torr | Fluoranthene (59%), 13 (13%) | |
| 16 | 550°C, 10⁻³ mmHg | Dibenzopentalene (48%) |
This compound is not a primary product in most pyrolytic systems, emphasizing its role as a minor byproduct.
Analytical and Spectral Data
This compound’s structural characterization relies on:
-
UV/Vis Spectroscopy : Absorption maxima in the 300–400 nm range, typical for extended PAHs.
-
Mass Spectrometry : Molecular ion peaks consistent with its molecular formula .
Gaps and Research Needs
Current literature lacks detailed studies on:
-
Functionalization reactions (e.g., electrophilic substitution).
-
Catalytic transformations or applications in material science.
-
Environmental degradation pathways.
特性
CAS番号 |
153043-81-3 |
|---|---|
分子式 |
C22H12 |
分子量 |
276.3 g/mol |
IUPAC名 |
hexacyclo[16.3.1.03,8.09,21.012,20.015,19]docosa-1,3,5,7,9(21),10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-17-12-16-8-7-13-5-6-14-9-10-19(18)21(17)22(14)20(13)16/h1-12H |
InChIキー |
ZQOKWDDQILAIHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
正規SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
Key on ui other cas no. |
153043-81-3 |
同義語 |
CP(3,4)B(a)P dibenzo(k,mno)acephenanthrylene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















